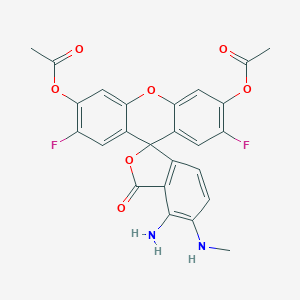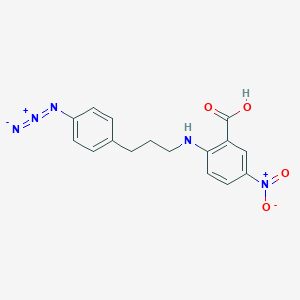
2-Méthacryloxyléthyl D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methacryloxyethyl D-glucopyranoside is a chemical compound with the molecular formula C12H20O8 and a molecular weight of 292.28 g/mol . It is a derivative of D-glucopyranoside and contains a methacryloxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Methacryloxyethyl D-glucopyranoside has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic polymer that has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . This suggests that the primary targets of GEMA are the clotting factors in the blood coagulation cascade.
Mode of Action
It is known that gema interacts with clotting factors, inhibiting their activity and thereby preventing the activation of coagulation . This interaction likely involves the formation of a complex between GEMA and the clotting factors, which prevents the latter from initiating the coagulation cascade.
Biochemical Pathways
GEMA affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot. By inhibiting the activity of clotting factors, GEMA disrupts this pathway, preventing the formation of a clot . The downstream effects of this action include a reduction in blood clotting, which can be beneficial in conditions where excessive clotting is a problem.
Result of Action
The primary result of GEMA’s action is a reduction in blood clotting. This can be beneficial in conditions where excessive clotting is a problem, such as in certain cardiovascular diseases . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methacryloxyethyl D-glucopyranoside can be synthesized from 2-Hydroxyethyl methacrylate and alpha-D-Methylglucoside . The reaction involves the esterification of the hydroxyl group of alpha-D-Methylglucoside with the methacryloxy group of 2-Hydroxyethyl methacrylate under controlled conditions.
Industrial Production Methods: In industrial settings, 2-Methacryloxyethyl D-glucopyranoside is typically produced in aqueous solutions containing inhibitors like 200 ppm MEHQ to prevent premature polymerization . The production process involves maintaining specific temperature and pH conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methacryloxyethyl D-glucopyranoside undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in drug delivery systems.
Esterification and Transesterification: These reactions are common due to the presence of ester groups in the compound.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators like (Azobisisobutyronitrile) under controlled temperature conditions.
Esterification: Typically involves acid or base catalysts to facilitate the reaction.
Major Products Formed:
Hydrogels: Formed through polymerization, used in various biomedical applications.
Modified Esters: Resulting from esterification reactions, used in further chemical synthesis.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl methacrylate: A precursor in the synthesis of 2-Methacryloxyethyl D-glucopyranoside.
Methacryloxyethyl glucoside: Another derivative with similar properties.
Uniqueness: 2-Methacryloxyethyl D-glucopyranoside is unique due to its combination of methacryloxy and glucopyranoside groups, which impart specific chemical and physical properties. Its ability to form biocompatible hydrogels makes it particularly valuable in biomedical applications .
Propriétés
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132153-84-5 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














